molecular formula C14H18O3 B3135964 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin CAS No. 40662-76-8

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

Cat. No. B3135964
CAS RN: 40662-76-8
M. Wt: 234.29 g/mol
InChI Key: NWBXBARTRIEVKH-UHFFFAOYSA-N
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Description

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin consists of a lactone ring (a cyclic ester) and multiple methyl groups attached to the ring . The presence of the hydroxy group and the lactone ring may cause structural transformations, affecting crystal symmetry and phase transitions .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.118±0.06 g/cm3 and a predicted boiling point of 366.9±42.0 °C . The melting point is reported to be 117 °C .

Scientific Research Applications

Antioxidant Activity

HPD, like other coumarins, has been studied for its antioxidant activity . The specific structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Drug Discovery

HPD is a synthetic compound with potential applications in drug discovery . Its unique structure and properties make it valuable for studying antioxidant activity and drug synthesis.

Fragrance Enhancement

HPD has been suggested to have applications in fragrance enhancement . The specific arrangement of functional groups might influence its chemical properties and potential interactions with other molecules.

α-Tocopherol Model Compound

HPD may be employed as an α-tocopherol model compound . On oxidation by t-butyl hydroperoxide in chloroform, in the presence of alcohol, it affords 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanol .

Internal Standard for HPLC

HPD may be used as an internal standard for the determination of α- and γ-tocopherol in the rabbit serum and liver by High-Performance Liquid Chromatography (HPLC) .

Serotonin Receptor Affinity

Although not directly related to HPD, a series of derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were designed to study their affinity for the serotonin 5-HT 1A and 5-HT 2A receptors . This suggests that modifications of the coumarin structure, such as those found in HPD, could potentially influence receptor affinity.

properties

IUPAC Name

6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXBARTRIEVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

Synthesis routes and methods

Procedure details

A mixture of 2,3,5-trimethyl hydroquinone (10 g, 0.0657 mol) and methyl 1,1-dimethylacrylate (7.5 g, 0.0657) in 50 ml of methanesulfonic acid was heated to 70° C. for 2 hours. Upon cooling to room temperature, the mixture was poured into 100 ml of ice-cold water. The resulting mixture was extracted three times with ethyl acetate, and the combined organic layers were washed with water and dried over sodium sulfate. After removal of the majority of ethyl acetate, the mixture was cooled −20° C. The pale white solid was collected by filtration, washed with cold ethyl acetate and dried under vacuum oven. The yield was 75%. 1H NMR (300 MHz, CD2Cl2) δ ppm: 4.69 (s, 1H, OH), 2.59 (s, 2H, CH2), 2.53 (s, 3H, CH3), 2.35 (s, 3H, CH3), 2.20 (s, 3H, CH3), 1.57 (s, 3H, CH3), 1.44 (s, 3H, CH3); MS (m/e): 235 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl 1,1-dimethylacrylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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